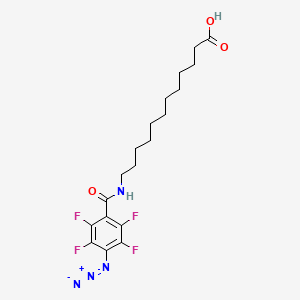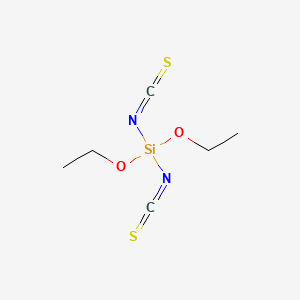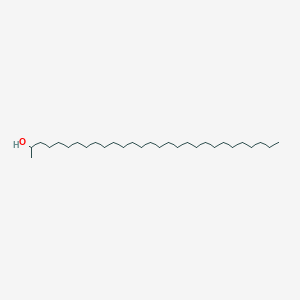![molecular formula C28H16F2N4O2 B14254010 2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] CAS No. 393794-54-2](/img/structure/B14254010.png)
2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with 2,2’-dicarboxy-[1,1’-biphenyl] under acidic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its thermal stability and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Optoelectronics: Its unique electronic properties make it suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular receptors or enzymes, leading to the inhibition of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Known for its use in high-performance polymers.
Thiophene Derivatives: Widely used in organic semiconductors and medicinal chemistry.
Uniqueness
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] is unique due to its combination of fluorophenyl and oxadiazole moieties, which confer distinct electronic properties and potential for diverse applications. Its thermal stability and ability to participate in various chemical reactions further enhance its versatility compared to similar compounds .
Eigenschaften
CAS-Nummer |
393794-54-2 |
|---|---|
Molekularformel |
C28H16F2N4O2 |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-[2-[2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C28H16F2N4O2/c29-19-13-9-17(10-14-19)25-31-33-27(35-25)23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-34-32-26(36-28)18-11-15-20(30)16-12-18/h1-16H |
InChI-Schlüssel |
IMGIUAGEUFWSHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)F)C5=NN=C(O5)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)


![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)



